history of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid synthesis
history of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid synthesis
An In-Depth Technical Guide on the Synthesis and History of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a critical intersection between strained-ring organic chemistry and chemical biology. Unlike its parent compound, cycloprop-2-ene-1-carboxylic acid—a lethal mycotoxin isolated from Russula subnigricans that polymerizes rapidly—this 2,3-disubstituted derivative exhibits remarkable stability. This stability has established it as a foundational "probe molecule" for studying ethylene perception in plants and as a substrate for testing enantioselective carbene transfer methodologies.
This guide details the historical evolution of its synthesis, from early copper-catalyzed carbenoid additions to modern rhodium-mediated protocols, and provides a validated workflow for its preparation in a research setting.
Part 1: Historical Evolution of Synthesis
The synthesis of cyclopropene carboxylic acids has evolved through three distinct technical eras, driven by the need to tame the high reactivity of the carbenoid intermediates and the strain energy of the cyclopropene ring (~54 kcal/mol).
Era 1: The Classical Copper Age (1950s–1970s)
-
The Approach: The earliest syntheses relied on the thermal or copper-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of alkynes.
-
The Limitation: Early protocols using copper bronze or copper sulfate required high temperatures, often leading to significant dimerization of the carbene (forming diethyl fumarate/maleate) rather than the desired cycloaddition. Yields were notoriously low (<30%), and the harsh conditions often degraded the sensitive cyclopropene product.
-
Key Insight: Researchers realized that the stability of the cyclopropene ring is heavily dependent on substitution at the vinylic positions (C2 and C3). The 2-methyl-3-phenyl substitution pattern provided steric bulk and conjugation that prevented the rapid "ene" polymerization observed in unsubstituted analogues.
Era 2: The Rhodium Revolution (1980s–1990s)
-
The Shift: The introduction of dirhodium(II) carboxylates, particularly Rhodium(II) acetate dimer [Rh2(OAc)4] , transformed the synthesis.
-
Mechanistic Advantage: Unlike copper, Rh(II) catalysts stabilize the metal-carbene intermediate (Rh=CHCO2Et), making it more electrophilic and selective for the electron-rich alkyne triple bond over the diazo dimerization pathway.
-
Outcome: This era standardized the reaction of 1-phenyl-1-propyne with EDA, raising yields to >60% and allowing for milder, room-temperature reactions.
Era 3: Asymmetric Precision & Chemical Biology (2000s–Present)
-
Current State: Modern focus has shifted to enantioselective synthesis using chiral dirhodium catalysts (e.g., Rh2(DOSP)4) to generate optically active cyclopropenes.
-
Application: These chiral acids are now synthesized to probe specific binding pockets in plant hormone receptors (auxin/ethylene crosstalk) and to serve as precursors for stereoselective Diels-Alder reactions.
Part 2: Validated Synthetic Protocol
Objective: Synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid via Rh(II)-catalyzed cyclopropenation followed by hydrolysis.
Phase A: Cyclopropenation (Formation of the Ester)
Reaction:
Reagents:
-
1-Phenyl-1-propyne (1.0 equiv, 20 mmol)
-
Ethyl Diazoacetate (EDA) (1.2 equiv, 24 mmol) [Warning: Potentially Explosive]
-
Rh2(OAc)4 (0.5 mol%)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Catalyst Loading: In a flame-dried 2-neck round-bottom flask under Argon, dissolve 1-phenyl-1-propyne (2.32 g) and Rh2(OAc)4 (44 mg) in 20 mL of anhydrous DCM.
-
Controlled Addition (Critical Step): Dilute EDA (2.74 g) in 10 mL of DCM. Load this into a syringe pump.
-
Reaction: Add the EDA solution slowly over 4–6 hours at room temperature.
-
Why? Slow addition keeps the stationary concentration of diazo low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkyne.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot will diminish, and a new fluorescent spot (the cyclopropene ester) will appear.
-
Workup: Once addition is complete and bubbling (N2 evolution) ceases, concentrate the solvent in vacuo.
-
Purification: Purify the residue via flash column chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed ring opening). Elute with Hexane/EtOAc (95:5).
-
Yield Target: 60–75% as a pale yellow oil.
-
Phase B: Saponification (Formation of the Acid)
Reaction:
Step-by-Step Methodology:
-
Solubilization: Dissolve the purified ester (1.0 equiv) in Methanol (0.2 M concentration).
-
Hydrolysis: Add an aqueous solution of KOH (2.0 equiv, 10% w/v) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Extraction (The "Trap"):
-
Dilute with water and wash with diethyl ether (removes unreacted ester/alkyne).
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Do not go below pH 2, as high acidity can trigger ring opening.
-
-
Isolation: Extract the acidic aqueous layer immediately with EtOAc (3x). Dry combined organics over Na2SO4 and concentrate.
-
Crystallization: Recrystallize from Hexane/Et2O to obtain the pure acid.
Part 3: Mechanistic & Biological Visualization
Diagram 1: The Rhodium-Carbenoid Catalytic Cycle
This diagram illustrates the mechanism of the core synthetic step, highlighting the critical "Carbene Transfer" phase that dictates yield and stereochemistry.
Caption: The catalytic cycle for Rh(II)-mediated cyclopropenation. Note the regeneration of the catalyst following the carbene transfer to the alkyne.
Diagram 2: Biological Significance & Application
The 2-methyl-3-phenyl derivative serves as a stable analogue to investigate cyclopropene toxicity and plant growth regulation.
Caption: Dual utility of the molecule in toxicology (studying mushroom poisoning mechanisms) and plant physiology (apical hook development).
Part 4: References
-
Liao, S., et al. "Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana."[3] Bioscience, Biotechnology, and Biochemistry, 2017.
-
Matsuura, M., et al. "Identification of the toxic trigger in the fatal mushroom Russula subnigricans." Nature Chemical Biology, 2009.
-
Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.
-
Rubin, M., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."[4] Organic Letters, 2006.
-
PubChem. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary)." National Library of Medicine.
